molecular formula C11H19N3 B13438549 (6-Methyl-2-neopentylpyrimidin-4-yl)methanamine

(6-Methyl-2-neopentylpyrimidin-4-yl)methanamine

Cat. No.: B13438549
M. Wt: 193.29 g/mol
InChI Key: MQQIBFZMOPMGKE-UHFFFAOYSA-N
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Description

  • Reagent: Formaldehyde and ammonia.
  • Reaction: Reductive amination at the 4-position of the pyrimidine ring.

Industrial Production Methods: Industrial production of (6-Methyl-2-neopentylpyrimidin-4-yl)methanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Formation of (6-Methyl-2-neopentylpyrimidin-4-yl)carboxylic acid.

    Reduction: Formation of (6-Methyl-2-neopentyl-1,2,3,4-tetrahydropyrimidin-4-yl)methanamine.

    Substitution: Formation of various alkylated or acylated derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methyl-2-neopentylpyrimidin-4-yl)methanamine typically involves multi-step organic reactions

  • Formation of the Pyrimidine Ring:

    • Starting materials: Acetylacetone and guanidine.
    • Reaction: Cyclization reaction under acidic or basic conditions to form the pyrimidine ring.

Scientific Research Applications

(6-Methyl-2-neopentylpyrimidin-4-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (6-Methyl-2-neopentylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

(6-Methyl-2-neopentylpyrimidin-4-yl)methanamine can be compared with other pyrimidine derivatives:

    Similar Compounds:

Uniqueness:

  • The presence of the neopentyl group at the 2-position provides steric hindrance, which can influence the compound’s reactivity and interaction with biological targets.
  • The combination of substituents on the pyrimidine ring can lead to unique chemical and biological properties not observed in other similar compounds.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

[2-(2,2-dimethylpropyl)-6-methylpyrimidin-4-yl]methanamine

InChI

InChI=1S/C11H19N3/c1-8-5-9(7-12)14-10(13-8)6-11(2,3)4/h5H,6-7,12H2,1-4H3

InChI Key

MQQIBFZMOPMGKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)CC(C)(C)C)CN

Origin of Product

United States

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